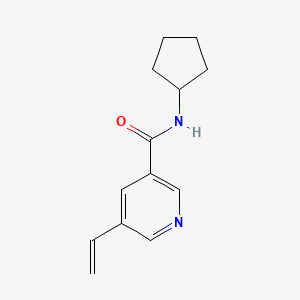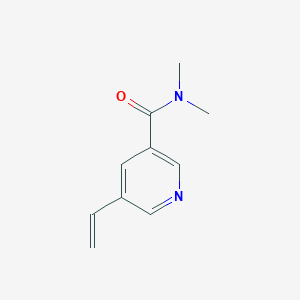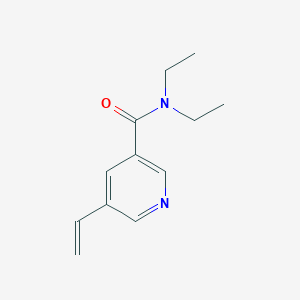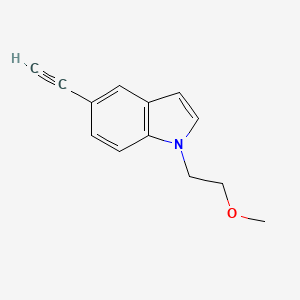
1-Cyclopropyl-1H-indole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a cyclopropyl group attached to the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, known for their diverse biological activities
Métodos De Preparación
The synthesis of 1-Cyclopropyl-1H-indole-4-carbaldehyde typically involves the condensation reaction of phenylhydrazine with cyclohexanedione derivatives, followed by further steps to introduce the cyclopropyl group and form the aldehyde . The reaction conditions often include ambient temperature for initial steps and elevated temperatures for subsequent reactions. Industrial production methods may involve optimizing these conditions for higher yields and purity.
Análisis De Reacciones Químicas
1-Cyclopropyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1H-indole-4-carbaldehyde has been explored for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1H-indole-4-carbaldehyde involves its interaction with various molecular targets. The indole ring can bind to receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function . These interactions can influence cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-Cyclopropyl-1H-indole-4-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position, it also exhibits diverse biological activities.
1H-Indole-2-carbaldehyde: Another structural isomer with the aldehyde group at the 2-position, known for its use in organic synthesis.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which can influence its reactivity and biological interactions, making it a distinct compound in the indole family.
Propiedades
IUPAC Name |
1-cyclopropylindole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-9-2-1-3-12-11(9)6-7-13(12)10-4-5-10/h1-3,6-8,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKGKAHVONWWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














